molecular formula C16H15N3 B7742277 N-(1-phenylethyl)quinazolin-4-amine

N-(1-phenylethyl)quinazolin-4-amine

Cat. No.: B7742277
M. Wt: 249.31 g/mol
InChI Key: WIPBFPCDERGUGD-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)quinazolin-4-amine is a chemical compound belonging to the class of quinazolin-4-amines, which serve as privileged scaffolds in medicinal chemistry and drug discovery. This compound functions as a key synthetic intermediate and core structure for developing novel therapeutic agents. Recent scientific investigations have established derivatives of N-phenethyl-quinazolin-4-amine as potent inhibitors of cytochrome bd oxidase in Myobacterium tuberculosis . This molecular target is critical for bacterial energy metabolism, especially under hypoxic conditions, making it a promising avenue for new anti-tuberculosis therapies . Researchers utilize this compound to explore structure-activity relationships (SAR), with studies demonstrating that specific substitutions on the quinazoline core can yield compounds with significant bactericidal activity, particularly when used in combination with other agents like the cytochrome bcc:aa3 inhibitor Q203 . Furthermore, related quinazoline-4-amines can be synthesized efficiently via multi-component reactions, highlighting their versatility for building diverse chemical libraries . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-phenylethyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-12(13-7-3-2-4-8-13)19-16-14-9-5-6-10-15(14)17-11-18-16/h2-12H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPBFPCDERGUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated SNAr Reaction

In this method, 4-chloroquinazoline (1 equiv.) reacts with 1-phenylethylamine (1 equiv.) in dimethyl sulfoxide (DMSO) at 100°C for 12 hours, using potassium carbonate (1 equiv.) as a base. The reaction proceeds via deprotonation of the amine, enhancing its nucleophilicity for attack at the electron-deficient C4 position of the quinazoline. Purification via silica gel chromatography (CH₂Cl₂:EtOAc gradient) typically yields the product in 15–43% yields, depending on substituent effects. For example, analogs with electron-withdrawing groups on the phenylethyl moiety exhibit lower yields due to steric and electronic hindrance.

Acid-Mediated SNAr Reaction

Alternative conditions employ hydrochloric acid (0.4 equiv.) in a tetrahydrofuran (THF):isopropanol (3:1) mixture at 70°C for 24 hours. The acid protonates the quinazoline nitrogen, increasing the electrophilicity of C4. This method is particularly effective for sterically hindered amines, achieving yields comparable to the base-mediated approach (e.g., 34% for 2-(2-trifluoromethylphenyl)ethylamine derivatives).

Quinazoline Ring Construction Followed by Amine Functionalization

While SNAr is the most efficient method, alternative strategies involve synthesizing the quinazoline core de novo before introducing the phenylethylamine group.

Niementowski’s Synthesis

Heating anthranilic acid derivatives with formamide at 125–130°C generates 3,4-dihydro-4-oxoquinazoline intermediates. Subsequent reduction and amination steps can introduce the 1-phenylethyl group, though this multi-step process is less efficient than direct SNAr.

Grimmel-Guinther-Morgan Synthesis

Reaction of o-aminobenzoic acids with amines in the presence of phosphorus trichloride yields 3,4-dihydro-4-oxoquinazolines. While this method permits early-stage incorporation of the amine, it requires harsh conditions and offers limited control over regiochemistry.

Stereochemical Considerations

The chiral center in this compound necessitates enantioselective synthesis. Using enantiomerically pure (R)-1-phenylethylamine in SNAr reactions directly confers the desired (R)-configuration to the product. For example, the PubChem entry CID 1564646 specifies the (R)-isomer, synthesized via acid-mediated SNAr with (R)-1-phenylethylamine. Racemic mixtures require post-synthetic resolution techniques, such as chiral chromatography or diastereomeric salt formation.

Purification and Characterization

Crude products are typically purified via:

  • Silica gel chromatography using CH₂Cl₂:EtOAc gradients.

  • Recrystallization from hot isopropanol or acetonitrile, yielding crystalline solids with >95% purity.

Structural confirmation relies on:

  • High-Resolution Mass Spectrometry (HRMS): Measured [M+1]⁺ values match theoretical calculations within 1 ppm error.

  • NMR Spectroscopy: Key signals include aromatic protons (δ 7.2–8.7 ppm), NH resonances (δ 5.7–5.8 ppm), and aliphatic protons (δ 2.3–3.9 ppm).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Stereocontrol
Base-Mediated SNArK₂CO₃, DMSO, 100°C, 12 h15–43≥95Requires chiral amine
Acid-Mediated SNArHCl, THF:iPrOH, 70°C, 24 h25–34≥90Requires chiral amine
Niementowski’sFormamide, 125°C<1080–85Not applicable

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro derivative of N-(1-phenylethyl)quinazolin-4-amine undergoes SNAr reactions due to electron-withdrawing effects from the quinazoline ring. Key substitutions include:

Reaction Conditions Product Yield Source
Amine substitution70°C, THF/2-propanol, HCl catalyst2-Phenethylamino-N-(1-phenylethyl)quinazolin-4-amine15–52%
Alkoxy substitutionK₂CO₃, DMSO, 100°C2-Methoxy-N-(1-phenylethyl)quinazolin-4-amine45–60%

Mechanism : The chlorine at C2 is displaced by nucleophiles (amines, alkoxides) via a two-step process involving Meisenheimer complex formation followed by leaving-group expulsion .

Cyclization and Ring Functionalization

The compound participates in cyclization reactions to form fused heterocycles:

2.1. Imidazo[1,2-c]quinazolinone Formation

Conditions : Chloroacetyl chloride, THF, reflux.
Product : Imidazo[1,2-c]quinazolinone derivatives via intramolecular cyclization.
Key Data :

  • 1H-NMR : δ 3.55 ppm (CH₂), δ 7.50 ppm (=CH tautomer) .

  • Yield : 52% .

Oxidation and Reduction

The quinazoline core and phenylethyl group undergo redox modifications:

Reaction Reagent Product Application
Ring oxidationKMnO₄, acidic conditionsQuinazolin-4(3H)-one derivativeBioactivity modulation
Phenylethyl reductionH₂, Pd/CN-(1-Phenylethyl)-1,2,3,4-tetrahydroquinazolin-4-amineEnhanced solubility

Note : Oxidation at C4 converts the amine to a ketone, while reduction saturates the quinazoline ring .

Acylation and Alkylation

The N4 amine reacts with acyl/alkyl halides:

4.1. Acylation

Reagent : Chloroacetyl chloride, THF.
Product : N-Acetylated derivatives (e.g., imidazo[1,2-c]quinazolinone) .
Yield : 45–60% .

4.2. Alkylation

Reagent : Alkyl halides (e.g., CH₃I), NaHMDS.
Product : N-Alkylated quinazolin-4-amines with improved lipophilicity .

Condensation with Carbonyl Compounds

Conditions : Aldehydes/ketones, glacial acetic acid, NaOAc.
Product : Schiff bases or cyclic quinolonoquinazolines .
Example :

  • Reactant : 2-Chlorobenzaldehyde

  • Product : Cyclic quinolono[2,1-b]quinazoline .

Halogenation

Reagent : POCl₃, DMF catalyst.
Product : 4-Chloro-N-(1-phenylethyl)quinazoline-2-amine (key intermediate for further substitutions) .

Comparative Reactivity of Analogues

Structural analogs exhibit varied reactivity:

Compound Reactivity Profile
2-Chloro-N-(1-phenylethyl)quinazolin-4-amineHigh SNAr activity at C2
N-Phenethylquinazolin-4-amineReduced electrophilicity due to lack of C2 substituent
Quinazolin-4(3H)-oneSusceptible to nucleophilic attack at C4

Synthetic Pathways

A representative synthesis route for this compound involves:

  • Cyclization : Anthranilic acid + morpholine-4-carboxamide → 2-Morpholinoquinazolin-4(3H)-one .

  • Chlorination : POCl₃ → 4-Chloro-2-morpholinoquinazoline .

  • Amine substitution : 1-Phenylethylamine, HCl → Target compound .

Scientific Research Applications

Scientific Research Applications

N-(1-phenylethyl)quinazolin-4-amine has several notable applications across various fields:

Medicinal Chemistry

The compound is studied for its potential as:

  • Anticancer Agent : Quinazoline derivatives have shown promise in inhibiting specific kinases involved in cancer progression. For example, a study indicated that compounds similar to this compound inhibited Aurora Kinase and PDGF Receptor with IC50 values of 0.5 µM and 0.8 µM, respectively.
CompoundTarget KinaseIC50 (µM)
AAurora Kinase0.5
BPDGF Receptor0.8
This compoundTBDTBD

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
Quinazoline Derivative AStaphylococcus aureus15
Quinazoline Derivative BEscherichia coli12
This compoundTBDTBD

Biological Mechanisms

The mechanism of action involves:

  • Inhibition of specific enzymes by binding to their active sites.
  • Modulation of signaling pathways related to cell proliferation and apoptosis.

This interaction can disrupt normal cellular processes, leading to therapeutic effects in cancer treatment and antimicrobial activity.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in:

  • The development of new materials.
  • Catalysis in various chemical reactions.

Antitumor Efficacy

A study evaluated the antitumor efficacy of quinazoline derivatives, including this compound. Results indicated significant anticancer properties, particularly through kinase inhibition mechanisms.

Antimicrobial Screening

Another study assessed the antimicrobial properties of quinazoline derivatives against common bacterial strains, revealing significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings underscore the potential for further development as antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The compound may also interact with various signaling pathways, modulating cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolin-4-amine derivatives are structurally tailored to enhance pharmacological properties. Below is a comparative analysis of N-(1-phenylethyl)quinazolin-4-amine and its analogs:

Structural Modifications and Physicochemical Properties

Compound Substituent (R) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Biological Activity
This compound -CH₂CH₂Ph 250.13 171.5–171.9 28 Not reported
Quinazolin-4-yl{2-[4-(trifluoromethyl)phenyl]ethyl}amine (6a) -CH₂CH₂(4-CF₃Ph) 318.12 160.3–161.0 38 Fungicidal
Quinazolin-4-yl{2-[4-(trifluoromethoxy)phenyl]ethyl}amine (7a) -CH₂CH₂(4-OCF₃Ph) 334.12 137.4–137.8 42 Not reported
[2-(4-Chlorophenyl)ethyl]quinazolin-4-amine (8a) -CH₂CH₂(4-ClPh) 284.72 191.0–192.1 20 Not reported
N-(4-Methoxybenzyl)quinazolin-4-amine -CH₂(4-OMePh) 265.32 Not reported Not reported Not reported

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in 6a enhances fungicidal activity, likely due to increased lipophilicity and metabolic stability .
  • Polar Substituents: The trifluoromethoxy (-OCF₃) group in 7a lowers the melting point (137.4°C vs. 171.5°C in the parent compound), suggesting reduced crystallinity .
  • Chlorine Substitution: The 4-chlorophenyl analog 8a exhibits a higher melting point (191.0°C), indicative of stronger intermolecular interactions .

Biological Activity

N-(1-phenylethyl)quinazolin-4-amine is a notable compound within the quinazoline family, recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and its mechanism of action.

Overview of Quinazoline Compounds

Quinazolines are heterocyclic compounds characterized by a fused benzene and pyrimidine ring structure. They have attracted significant attention in medicinal chemistry due to their various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound this compound has been studied for its potential in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study focused on the structure-activity relationships (SAR) of various quinazoline derivatives demonstrated that certain modifications enhance their efficacy against mycobacterial strains, including Mycobacterium tuberculosis (Mtb) .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1Mycobacterium tuberculosis H37Rv2.5 µg/mL
2Mycobacterium bovis BCG5.0 µg/mL
3Clinical isolate N01453.0 µg/mL

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Quinazoline derivatives have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

The mechanism through which this compound exerts its anticancer effects involves the inhibition of specific enzymes and receptors. For instance, it has been reported to inhibit cytochrome bd oxidase in Mtb, which is critical for energy production . Additionally, quinazoline derivatives have been shown to target epidermal growth factor receptors (EGFR), which are often overexpressed in cancers .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF-710.0
HCT1165.5
PC312.0

Case Studies and Research Findings

  • Study on Cytochrome bd Inhibition : A significant study reported the synthesis and evaluation of this compound derivatives as potent inhibitors of cytochrome bd oxidase in Mtb. The most active compounds demonstrated MIC values as low as 2.5 µg/mL against Mtb strains, indicating strong potential for tuberculosis treatment .
  • Anticancer Efficacy : Another research effort highlighted the anticancer activity of quinazoline derivatives, including this compound, showing that these compounds could effectively induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 and HCT116 .

Q & A

Q. Example Reaction Scheme :

4-Chloroquinazoline + 1-Phenylethylamine → this compound (core structure)  
↓  
Substitution at C2 with morpholine/aryl groups → Derivatives (e.g., 2-morpholinyl analogs)  

Basic: What analytical techniques validate the structural integrity of this compound derivatives?

Answer:
Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., δ 8.2–8.5 ppm for quinazoline protons, δ 1.4–1.6 ppm for ethyl CH₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ for C₁₆H₁₆N₃: 250.1345) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., SOS1 complex structures) .

Advanced: How do 3D-QSAR models guide the optimization of quinazolin-4-amine derivatives for target activity?

Answer:
3D-QSAR combines molecular alignment and statistical modeling to correlate substituent effects with pharmacological outcomes:

Pharmacophore Mapping : Identifies critical substituents (e.g., morpholine at C2 enhances analgesic activity via hydrophobic interactions) .

Contour Analysis : Electrostatic and steric fields highlight regions where bulkier groups (e.g., fluorophenyl) improve binding to kinases like EGFR .

Validation : Leave-one-out cross-validation (q² > 0.5) and external test sets (r² > 0.6) ensure model robustness .

Case Study : Derivatives with 3-morpholinopropoxy groups showed 10-fold higher PI3Kα inhibition due to optimized steric bulk .

Advanced: How can researchers resolve contradictions in pharmacological data for quinazolin-4-amine analogs?

Answer:
Contradictions (e.g., varying IC₅₀ values across assays) require:

Assay Standardization : Control variables like ATP concentration (e.g., 10 µM for kinase assays) and cell lines (e.g., HCT116 vs. A549) .

Off-Target Profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler™) to identify unintended interactions with related targets (e.g., Abl vs. EGFR) .

Metabolic Stability Tests : Hepatic microsome assays (e.g., human vs. murine) explain species-specific discrepancies .

Advanced: What molecular docking strategies elucidate the binding mechanisms of quinazolin-4-amine derivatives?

Answer:

Protein Preparation : Retrieve SOS1 or EGFR crystal structures (PDB: 7AVL) and optimize hydrogen bonding networks .

Ligand Docking : Use AutoDock Vina with flexible side chains to simulate quinazoline-morpholine interactions (ΔG ≈ -9.2 kcal/mol) .

MD Simulations : 100-ns trajectories in GROMACS assess stability of key residues (e.g., Lys728 in EGFR) .

Key Finding : N-(1-phenylethyl) groups occupy hydrophobic pockets, while morpholine enhances solubility without steric clash .

Advanced: How can structural modifications enhance the selectivity of quinazolin-4-amine derivatives?

Answer:

  • Core Modifications : Introduce electron-withdrawing groups (e.g., F, Cl) at C6/C7 to reduce off-target binding (e.g., 6-fluoro analogs show >50% selectivity for EGFR over HER2) .
  • Side Chain Engineering : Replace morpholine with pyridinylmethyl groups to exploit π-π stacking in kinase ATP pockets .
  • Prodrug Design : Incorporate hydrolyzable esters (e.g., acetyl) to improve bioavailability and reduce cytotoxicity .

Example : N-(3-chloro-4-fluorophenyl) derivatives achieved 90% inhibition of EGFR with minimal off-target effects .

Advanced: What computational tools predict ADMET properties for quinazolin-4-amine derivatives?

Answer:

  • SwissADME : Estimates logP (optimal: 2–3) and bioavailability scores (>0.55 for oral administration) .
  • PROTOX-II : Predicts toxicity (e.g., LD₅₀ > 500 mg/kg for 90% of derivatives) .
  • CYP450 Inhibition Assays : Use Schrödinger’s QikProp to flag compounds with high CYP3A4 binding (e.g., IC₅₀ < 1 µM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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